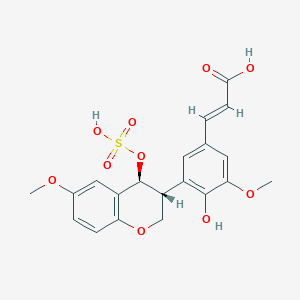

torvanol A hydrogen sulfate

描述

Structure

3D Structure

属性

分子式 |

C20H20O10S |

|---|---|

分子量 |

452.4 g/mol |

IUPAC 名称 |

(E)-3-[4-hydroxy-3-methoxy-5-[(3R,4S)-6-methoxy-4-sulfooxy-3,4-dihydro-2H-chromen-3-yl]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C20H20O10S/c1-27-12-4-5-16-14(9-12)20(30-31(24,25)26)15(10-29-16)13-7-11(3-6-18(21)22)8-17(28-2)19(13)23/h3-9,15,20,23H,10H2,1-2H3,(H,21,22)(H,24,25,26)/b6-3+/t15-,20+/m0/s1 |

InChI 键 |

XKGLTSPFQHSIDD-HKYAKFGFSA-N |

手性 SMILES |

COC1=CC2=C(C=C1)OC[C@H]([C@@H]2OS(=O)(=O)O)C3=C(C(=CC(=C3)/C=C/C(=O)O)OC)O |

规范 SMILES |

COC1=CC2=C(C=C1)OCC(C2OS(=O)(=O)O)C3=C(C(=CC(=C3)C=CC(=O)O)OC)O |

产品来源 |

United States |

Isolation and Purification Methodologies of Torvanol a Hydrogen Sulfate

Extraction Techniques from Solanum torvum Botanical Material

The initial step in isolating torvanol A hydrogen sulfate (B86663) involves the careful extraction from the fruits of Solanum torvum. ukaazpublications.com Methanol (B129727) is the solvent of choice for this process, a decision rooted in its efficacy in solubilizing a broad spectrum of secondary metabolites, including flavonoids and their glycosidic and sulfated derivatives. ukaazpublications.comjapsonline.comtandfonline.comresearchgate.net

The general extraction procedure commences with the collection and processing of S. torvum fruits. The fruits are typically dried and ground into a fine powder to maximize the surface area available for solvent interaction. This powdered material is then subjected to extraction with methanol. Common techniques for this include maceration, where the plant material is soaked in the solvent for an extended period, or more exhaustive methods like Soxhlet extraction, which involves continuous extraction with fresh solvent. researchgate.net Following the extraction period, the resulting mixture is filtered to remove solid plant debris. The filtrate, a methanol solution rich in various phytochemicals including torvanol A hydrogen sulfate, is then concentrated under reduced pressure using a rotary evaporator. This yields a crude methanolic extract, which serves as the starting material for subsequent purification steps. researchgate.net

Chromatographic Separation Strategies for this compound Enrichment

The crude methanolic extract of Solanum torvum is a complex mixture of numerous compounds. Therefore, chromatographic techniques are indispensable for the selective separation and enrichment of this compound. ukaazpublications.comresearchgate.net These methods exploit the differential physicochemical properties of the extract's components, such as polarity and affinity for stationary and mobile phases, to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of phytochemicals like this compound. nih.gov For analytical purposes, HPLC is used to ascertain the presence and purity of the compound in various fractions. researchgate.netrjptonline.orgmdpi.comajpp.in In its preparative mode, HPLC is employed to isolate the compound in a highly purified form.

Reversed-phase HPLC (RP-HPLC) is the most common mode for the separation of flavonoids and related phenolic compounds. nih.gov In this technique, a non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

For the analysis of Solanum torvum extracts, a typical HPLC system would utilize a C18 column and a gradient elution mobile phase. nih.gov This often consists of an aqueous solvent (A), frequently acidified with formic acid or acetic acid to improve peak shape, and an organic solvent (B), such as acetonitrile (B52724) or methanol. mdpi.commdpi.comresearchgate.netjfda-online.com The gradient starts with a high proportion of the aqueous solvent, and the concentration of the organic solvent is gradually increased over the course of the analysis. This allows for the sequential elution of compounds based on their polarity, with more polar compounds eluting earlier. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which can monitor the absorbance at specific wavelengths characteristic of the compound of interest. nih.govmdpi.com

A hypothetical HPLC gradient program for the analysis and preparative isolation of this compound from a pre-fractionated S. torvum extract is presented below.

Table 1: Illustrative HPLC Gradient for this compound Analysis

| Time (minutes) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (Acetonitrile) | Flow Rate (mL/min) |

|---|---|---|---|

| 0 | 90 | 10 | 1.0 |

| 30 | 60 | 40 | 1.0 |

| 40 | 10 | 90 | 1.0 |

| 45 | 10 | 90 | 1.0 |

| 50 | 90 | 10 | 1.0 |

| 60 | 90 | 10 | 1.0 |

This table is for illustrative purposes and actual conditions may vary.

Other Advanced Chromatographic Separations (e.g., HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of phytochemicals in Solanum torvum extracts. researchgate.net HPTLC offers the advantage of high sample throughput and the ability to analyze multiple samples simultaneously. For the analysis of S. torvum extracts, silica (B1680970) gel plates are typically used as the stationary phase. A study on S. torvum utilized a mobile phase of chloroform:ethyl acetate:formic acid in a 4.5:4.0:1.5 (v/v/v) ratio for the separation of its constituents. After development, the plates are visualized under UV light or after derivatization with a suitable reagent to detect the separated compounds as distinct bands. The retention factor (Rf) value of each band can be used for identification.

Table 2: HPTLC System for the Analysis of Solanum torvum Extract

| Parameter | Description |

|---|---|

| Stationary Phase | Pre-coated Silica Gel 60 F254 plates |

| Mobile Phase | Chloroform : Ethyl Acetate : Formic Acid (4.5:4.0:1.5 v/v/v) |

| Detection | UV light (254 nm and 366 nm), Anisaldehyde-sulfuric acid reagent |

This table is based on reported methods for S. torvum extract analysis.

Purity Assessment and Crystallization Protocols for this compound

The final stages in the isolation of this compound involve assessing its purity and, if possible, inducing crystallization to obtain the compound in a solid, highly pure form.

Purity assessment of the isolated fractions is crucial and is typically performed using analytical HPLC with a Diode Array Detector (HPLC-DAD). researchgate.netrjptonline.orgmdpi.comajpp.in The purity is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp peak at the characteristic retention time of this compound.

Crystallization of sulfated flavonoids can be achieved through several methods. One approach involves the slow evaporation of a concentrated methanolic solution of the purified compound. kaust.edu.sa For some sulfated flavonoids, spontaneous precipitation may occur upon storing a concentrated methanolic extract. kaust.edu.sa

Another effective technique is antisolvent recrystallization. nih.gov This method involves dissolving the purified this compound in a small amount of a good solvent (e.g., methanol) and then adding a larger volume of an antisolvent (a solvent in which the compound is poorly soluble, such as water or a non-polar organic solvent). This change in solvent composition reduces the solubility of the compound, leading to its crystallization. The resulting crystals can then be collected by filtration, washed with the antisolvent, and dried.

Structural Elucidation and Chemical Characterization of Torvanol a Hydrogen Sulfate

Advanced Spectroscopic Analysis for Structural Confirmation

The molecular architecture of torvanol A hydrogen sulfate (B86663) was pieced together and verified using several key spectroscopic techniques, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental to the complete structural assignment of torvanol A hydrogen sulfate. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) spectra allowed for the unambiguous placement of atoms and functional groups.

The ¹H-NMR spectrum reveals signals corresponding to the aromatic protons of the isoflavonoid (B1168493) rings and any aliphatic protons. The chemical shifts and coupling patterns of these protons provide initial information about their chemical environment and connectivity. Similarly, the ¹³C-NMR spectrum shows distinct signals for each carbon atom in the molecule, including the carbonyl carbon and the carbons of the aromatic rings.

2D-NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), were crucial for establishing the carbon-hydrogen framework. HSQC correlates protons with their directly attached carbons, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These correlations are instrumental in assembling the isoflavonoid skeleton and confirming the position of substituents. For related compounds isolated from Solanum torvum, techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) have also been employed to establish through-space connectivities, which aids in stereochemical assignments. researchgate.net

Table 1: Representative NMR Data for the Isoflavonoid Core of Torvanol A (Note: The following is a representative table based on typical values for isoflavonoids and related compounds from Solanum torvum. Actual shifts may vary slightly.)

| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, multiplicity, J in Hz) |

| 2 | 154.5 | 8.05 (s) |

| 3 | 124.0 | - |

| 4 | 175.8 | - |

| 5 | 127.5 | 7.95 (d, 8.5) |

| 6 | 118.0 | 7.40 (t, 8.0) |

| 7 | 162.0 | - |

| 8 | 105.0 | 6.95 (d, 2.0) |

| 9 | 158.0 | - |

| 10 | 115.5 | - |

| 1' | 131.0 | - |

| 2' | 130.5 | 7.45 (d, 8.5) |

| 3' | 119.0 | 7.15 (d, 8.5) |

| 4' | 150.0 | - |

| 5' | 119.0 | 7.15 (d, 8.5) |

| 6' | 130.5 | 7.45 (d, 8.5) |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. solubilityofthings.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural components.

The spectrum shows absorptions typical of an aromatic system, including C-H stretching and C=C ring vibrations. libretexts.org A strong absorption corresponding to the C=O (carbonyl) stretching of the γ-pyrone ring is a prominent feature. libretexts.org Crucially, the presence of the sulfate group is confirmed by characteristic strong absorption bands corresponding to S=O and S-O stretching vibrations. copbela.org

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3600 | -OH | O-H Stretch (if present) |

| ~3030 | Aromatic C-H | C-H Stretch |

| ~1720 | Carbonyl (C=O) | C=O Stretch |

| 1450-1600 | Aromatic C=C | C=C Ring Stretch |

| ~1260 | S=O | Asymmetric Stretch |

| ~1060 | S-O | Symmetric Stretch |

High-resolution mass spectrometry (HR-MS), often employing techniques like electrospray ionization (ESI-MS), is used to determine the precise molecular weight and elemental composition of a compound. For this compound, ESI-MS provides an accurate mass-to-charge ratio of the molecular ion. researchgate.net This precise mass measurement allows for the calculation of a unique elemental formula, confirming the number of carbon, hydrogen, oxygen, and sulfur atoms in the molecule and corroborating the structure proposed by NMR and IR data.

Infrared (IR) Spectroscopy for Functional Group Identification

Stereochemical Assignment and Chiroptical Studies

While many isoflavonoids are achiral, the introduction of substituents or specific structural features can create stereocenters. The determination of the absolute configuration of these chiral centers is essential for a complete structural description.

Chiroptical methods, such as circular dichroism (CD) spectroscopy, are vital for studying the stereochemistry of chiral molecules. mdpi.com The CD spectrum provides information about how the molecule differentially absorbs left- and right-circularly polarized light, which can be correlated to its specific three-dimensional arrangement. By comparing experimental CD spectra with those predicted by quantum chemical calculations for possible stereoisomers, the absolute configuration can be confidently assigned. mdpi.com

Furthermore, as mentioned previously, 2D-NMR techniques like NOESY or ROESY are instrumental in determining the relative stereochemistry. These experiments detect through-space interactions between protons, allowing for the establishment of their spatial proximity and, consequently, their orientation within the molecule.

Biosynthesis of Torvanol a Hydrogen Sulfate

Precursor Pathways Leading to Isoflavonoid (B1168493) Core Structure

The journey to synthesizing torvanol A hydrogen sulfate (B86663) begins with the general phenylpropanoid pathway, a central route in plants for producing a wide array of secondary metabolites from the aromatic amino acid L-phenylalanine. nih.govencyclopedia.pub This pathway provides the foundational C6-C3-C6 skeleton characteristic of isoflavonoids. nih.govfrontiersin.org

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the action of a series of enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of phenylalanine to form cinnamic acid. encyclopedia.pub

Cinnamate 4-hydroxylase (C4H): Cinnamic acid is then hydroxylated to produce p-coumaric acid. encyclopedia.pub

4-Coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. nih.govencyclopedia.pub

p-Coumaroyl-CoA stands at a critical metabolic juncture. nih.gov For isoflavonoid biosynthesis, it enters the flavonoid branch pathway, starting with the activity of chalcone (B49325) synthase (CHS) . CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone scaffold. encyclopedia.pubencyclopedia.pub In many legumes, CHS works in conjunction with chalcone reductase (CHR) to form isoliquiritigenin, a key intermediate for a large number of isoflavonoids. encyclopedia.pubencyclopedia.pub

The characteristic isoflavonoid structure is then formed through a pivotal rearrangement reaction catalyzed by isoflavone (B191592) synthase (IFS) , a cytochrome P450 enzyme. nih.gov IFS mediates the migration of the B-ring from the C-2 to the C-3 position of the C-ring, creating a 2-hydroxyisoflavanone (B8725905) intermediate. nih.gov This unstable intermediate is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone structure. nih.gov Further modifications, such as hydroxylation, methylation, and glycosylation, lead to the diverse array of isoflavonoids found in nature. encyclopedia.pub

| Enzyme | Function in Isoflavonoid Core Biosynthesis | Precursor(s) | Product(s) |

| Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid. encyclopedia.pub | Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid. encyclopedia.pub | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA. nih.govencyclopedia.pub | p-Coumaric acid, CoA | p-Coumaroyl-CoA |

| Chalcone synthase (CHS) | Condenses p-coumaroyl-CoA and malonyl-CoA to form a chalcone. encyclopedia.pubencyclopedia.pub | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |

| Isoflavone synthase (IFS) | Catalyzes the rearrangement of the B-ring to form a 2-hydroxyisoflavanone. nih.gov | Flavanone (e.g., Naringenin) | 2-Hydroxyisoflavanone |

| 2-Hydroxyisoflavanone dehydratase (HID) | Dehydrates the 2-hydroxyisoflavanone to form an isoflavone. nih.gov | 2-Hydroxyisoflavanone | Isoflavone (e.g., Genistein, Daidzein) |

Enzymatic Sulfation Mechanisms of Flavonoids in Plants

The final step in the biosynthesis of torvanol A hydrogen sulfate is the addition of a sulfate group, a reaction that can significantly alter the solubility and biological activity of the parent molecule. nih.govkaust.edu.sa This sulfation is a common modification for flavonoids in certain plant species and is carried out by a specific class of enzymes. mdpi.com

In virtually all eukaryotic organisms, the universal donor of the sulfonate group for sulfation reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govmdpi.com PAPS is synthesized from inorganic sulfate and ATP in a two-step enzymatic process. nih.gov First, ATP sulfurylase catalyzes the reaction of ATP and sulfate to form adenosine (B11128) 5'-phosphosulfate (APS). mdpi.com Subsequently, APS kinase phosphorylates APS to yield PAPS. mdpi.com In plants, the PAPS required for the sulfation of secondary metabolites is produced in plastids and then transported to the cytoplasm where the sulfation reactions occur. mdpi.comfrontiersin.org

The transfer of the sulfate group from PAPS to the flavonoid acceptor molecule is catalyzed by enzymes known as sulfotransferases (SULTs). nih.gov Plant SULTs are a diverse family of enzymes, often exhibiting high specificity for both the substrate and the position of sulfation on the flavonoid skeleton.

Flavonoid SULTs have been characterized in various plant species. For example, in Flaveria species, several distinct SULTs have been identified that sequentially sulfate quercetin (B1663063) at different positions. These enzymes typically have molecular weights around 35 kDa and show optimal activity at a pH between 6.5 and 8.5. Kinetic studies of these enzymes have revealed high affinities for both the PAPS donor and their respective flavonoid substrates. In Arabidopsis thaliana, different SULT isoforms have been shown to have distinct specificities for the position of the hydroxyl group on the flavonoid, such as the 3-OH or 7-OH positions. nii.ac.jp Some SULTs even show a preference for flavonoid glycosides over their aglycone forms. nih.gov The sulfation of torvanol A at the C-4 position of the isoflavan (B600510) core suggests the action of a highly specific isoflavonoid sulfotransferase. researchgate.net

| Enzyme/Molecule | Role in Flavonoid Sulfation |

| ATP Sulfurylase | Catalyzes the formation of APS from ATP and sulfate. mdpi.com |

| APS Kinase | Phosphorylates APS to form the active sulfate donor, PAPS. mdpi.com |

| 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) | The universal sulfate donor for sulfotransferase reactions. nih.govmdpi.com |

| Flavonoid Sulfotransferases (SULTs) | Catalyze the transfer of the sulfate group from PAPS to a hydroxyl group on the flavonoid. nih.gov |

Role of Adenosine 3'-Phosphate 5'-Phosphosulfate (PAPS) in Sulfate Transfer

Regulation and Environmental Influences on this compound Biosynthesis

The production of isoflavonoids, and by extension this compound, is tightly regulated within the plant and is highly responsive to both developmental cues and environmental stimuli. nih.gov The expression of the genes encoding the biosynthetic enzymes is a key point of control.

A variety of environmental stressors are known to induce the accumulation of isoflavonoids. These include:

Biotic Stress: Pathogen attack and wounding can lead to the synthesis of isoflavonoids, which often act as phytoalexins, compounds with antimicrobial properties. nih.gov

Abiotic Stress: Factors such as UV radiation, drought, and nutrient deficiencies can also significantly influence isoflavonoid production. nih.govresearchgate.net For instance, studies in soybean have shown that water deficit can alter the expression of key biosynthetic genes like CHS and IFS, thereby affecting isoflavone concentrations in the seeds. oup.com Temperature is another critical factor that has been shown to impact isoflavone levels. oup.com

The availability of sulfur in the environment can also be a limiting factor for the biosynthesis of sulfated flavonoids. kaust.edu.sa Reduced sulfur supply can lead to decreased concentrations of these compounds. kaust.edu.sa Furthermore, hormonal signals within the plant, such as auxins and jasmonates, play a role in regulating the expression of isoflavonoid biosynthetic genes. nih.gov This complex regulatory network ensures that the plant can modulate the production of these specialized metabolites in response to its physiological needs and surrounding environmental conditions. nih.gov

Chemical Synthesis and Derivatization Strategies for Torvanol a Hydrogen Sulfate Analogues

Synthetic Approaches to the Isoflavonoid (B1168493) Skeleton of Torvanol A

The isoflavonoid skeleton, characterized by its 3-phenylchroman-4-one core, is the foundational structure of torvanol A. The biosynthesis of this skeleton involves a key 1,2-aryl migration of the B-ring from the C-2 to the C-3 position of the C-ring, a step catalyzed by the enzyme isoflavone (B191592) synthase. rsc.orgresearchgate.netfrontiersin.org Several chemical methods have been developed to mimic this transformation and construct the isoflavone core. The most prominent and historically significant approaches are the deoxybenzoin (B349326) route and the chalcone (B49325) route. rsc.orgnih.govresearchgate.netscirp.org

The deoxybenzoin route is a classical and widely used method for isoflavone synthesis. researchgate.netscirp.org This pathway involves the reaction of a suitably substituted phenol (B47542) (A-ring precursor) with a phenylacetic acid or its derivative (B-ring precursor) to form a 2-hydroxydeoxybenzoin intermediate. rsc.orgnih.gov This acylation is typically achieved through methods like the Hoesch reaction (using a nitrile, e.g., 4-hydroxyphenylacetonitrile) or Friedel-Crafts acylation. rsc.orgnih.gov The crucial step is the subsequent ring closure of the deoxybenzoin with a one-carbon (C1) electrophile to form the heterocyclic C-ring. nih.govscirp.org A variety of C1 synthons and reaction conditions can be employed for this cyclization, as detailed in the table below. scirp.orgscirp.org

| C1 Reagent/System | Reaction Conditions | Notes | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) / POCl₃ or MeSO₂Cl / BF₃·Et₂O | Vilsmeier-Haack type formylation followed by cyclization. | A very common and versatile method. | scirp.orgscirp.orgnih.gov |

| Triethyl orthoformate / Pyridine (B92270) / Piperidine | Forms an intermediate that cyclizes to the isoflavone. | Classic method for introducing the C2 carbon. | scirp.orgscirp.org |

| Acetic Anhydride / Sodium Acetate | Leads to the formation of a 2-methylisoflavone. | Useful for synthesizing specific substituted analogues. | scirp.orgscirp.org |

| Ethoxalyl chloride / Pyridine | Forms a 2-carboethoxyisoflavone, which can be decarboxylated. | Provides a route to unsubstituted C2 isoflavones. | scirp.orgscirp.org |

The chalcone route provides an alternative, biomimetic approach to the isoflavone skeleton. This method starts with the synthesis of a 2'-hydroxychalcone, which is formed by the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) and a benzaldehyde. The key step is the oxidative rearrangement of the chalcone, where the B-ring migrates from the C-β to the C-α position, followed by cyclization to yield the isoflavone core. rsc.orgnih.govchemijournal.com Thallium(III) nitrate (B79036) (TTN) is a well-documented reagent for effecting this transformation. scirp.orgchemijournal.comclockss.orgtandfonline.com The reaction proceeds through an acetal (B89532) intermediate, which upon acid treatment, rearranges and cyclizes. Other reagents, such as hypervalent iodine compounds, have also been explored for this oxidative rearrangement. scirp.org

More contemporary methods for constructing the isoflavone skeleton include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgacs.org This approach typically involves coupling a 3-halochromone with an appropriate arylboronic acid, offering a highly modular and efficient route to a diverse range of isoflavone analogues. nih.govacs.org

Direct Sulfation Methodologies for Hydrogen Sulfate (B86663) Formation

The introduction of a hydrogen sulfate (O-SO₃H) group onto the isoflavonoid skeleton is a critical step in the synthesis of torvanol A hydrogen sulfate and its analogues. This transformation is typically performed on a hydroxyl group of the flavonoid. Direct sulfation is often challenging due to the potential for multiple reactive sites on the polyphenol and the sensitivity of the resulting sulfate ester. nih.gov

The most common and widely employed method for the sulfation of alcohols and phenols involves the use of sulfur trioxide-amine complexes. rsc.orgnih.govresearchgate.net These complexes are stable, easy-to-handle solids that serve as electrophilic "transportable SO₃" reagents. rsc.org The reactivity of the complex is modulated by the choice of the amine. rsc.org

The sulfur trioxide-pyridine complex (SO₃·Py) is a standard and balanced reagent used extensively for the sulfation of various small molecules, including flavonoids and polysaccharides. scirp.orgnih.govmdpi.com The reaction is typically carried out in an aprotic solvent like pyridine or dimethylformamide (DMF). mdpi.com

The sulfur trioxide-triethylamine complex (SO₃·TEA) is another effective reagent, often used for the sulfation of polyphenolic flavonoids and other natural products. helsinki.fi The choice between different amine complexes can influence the reaction's efficiency and selectivity.

| SO₃-Amine Complex | Typical Amine Base | Reactivity/Stability | Reference |

|---|---|---|---|

| SO₃·Py | Pyridine | Balanced reactivity, widely used. | rsc.orgscirp.org |

| SO₃·TEA | Triethylamine | Commonly used for polyphenols. | helsinki.fi |

| SO₃·DMF | Dimethylformamide | More reactive complex. | rsc.org |

| SO₃·Me₃N | Trimethylamine | More stable, less reactive complex. | rsc.org |

While SO₃-amine complexes are prevalent, several other reagents have been developed for direct sulfation, each with specific applications and advantages. rsc.org

Chlorosulfonic acid (ClSO₃H) is a powerful sulfating agent. researchgate.net Due to its high reactivity, it is often used in the presence of a base like pyridine to moderate the reaction and neutralize the HCl byproduct. researchgate.netfrontiersin.org This method has been successfully applied to the sulfation of polysaccharides and flavonoids. nih.govfrontiersin.org

Sulfamic acid (H₂NSO₃H) offers a milder alternative for sulfating alcohols and flavonoids. nih.govacs.org The reaction often requires a catalyst, such as urea, and is typically performed in solvents like DMF or 1,4-dioxane (B91453) at elevated temperatures. nih.gov A key advantage is that it produces an ammonium (B1175870) salt directly. acs.org

Persulfates , such as potassium persulfate (K₂S₂O₈), have emerged as effective reagents for the O-sulfation of alcohols in the presence of an additive like tetrabutylammonium (B224687) hydrogen sulfate (Bu₄NHSO₄) in DMF. benthamdirect.com This method has been shown to be compatible with a wide range of functional groups. benthamdirect.com

Recent advances in sulfation chemistry include the development of novel reagents and strategies designed to improve solubility and simplify purification. One such approach is the use of tributylsulfoammonium betaine (B1666868) (Bu₃NSO₃), which creates a more lipophilic organosulfate intermediate that is more soluble in organic solvents, facilitating synthesis and purification. chemijournal.com

Utilization of Sulfur Trioxide-Amine Complexes

Design and Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound is essential for probing the structural features required for its biological activity. Modifications can be targeted at the isoflavonoid core, specifically the chromen ring system, or by altering the position and number of sulfate groups. nih.gov

The isoflavonoid C-ring offers several opportunities for structural modification. nih.gov A common strategy involves the reduction of the C2-C3 double bond to produce isoflavanones and further reduction of the C4-keto group to yield isoflavans . rsc.orgjst.go.jp These modifications alter the planarity and conformational flexibility of the molecule. Studies have shown that reducing isoflavones to isoflavanones can sometimes enhance biological activity, suggesting that a saturated C-ring moiety may be important for target engagement. rsc.org

Another approach is the substitution at various positions on the A and B rings. For instance, methylation or benzylation of hydroxyl groups can be used to explore the importance of these functional groups for activity. nih.govrsc.org The B-ring can also be replaced entirely with other heterocyclic structures to create novel scaffolds. nih.gov

Given the multiple hydroxyl groups typically present on an isoflavonoid skeleton, controlling the site and degree of sulfation is a key challenge and a powerful tool for structure-activity relationship studies.

Regioselectivity in sulfation is difficult to achieve with most chemical methods, which often yield a mixture of products sulfated at different positions. mdpi.com However, enzymatic sulfation, mediated by sulfotransferases (SOTs), can be highly regioselective. nih.govresearchgate.netbenthamdirect.com For example, human SULT1A3 has been shown to exclusively sulfate the 7-OH position of many flavonoids, while other enzymes target the 3'- or 4'-positions. nih.govresearchgate.netscispace.com This enzymatic specificity provides a route to specific mono-sulfated analogues.

Degree of sulfation can also be modulated. While conditions can be optimized to favor mono-sulfation, more forcing conditions or an excess of the sulfating reagent can lead to per-sulfation , where all available hydroxyl groups are converted to sulfate esters. nih.gov The synthesis of both mono- and di-sulfated isoflavonoids, such as daidzein-di-O-sulfate, has been reported using SO₃·Py complexes. helsinki.fi The synthesis of mixed conjugates, for instance, a molecule containing both a sulfate and a glucuronide group, has also been achieved through strategic use of protecting groups, further expanding the diversity of accessible derivatives. helsinki.fi

Preparation of Non-Sulfate Derivatives for Comparative Studies

A primary goal for creating these non-sulfate derivatives is to conduct structure-activity relationship (SAR) studies. These investigations are fundamental in medicinal chemistry to identify the key pharmacophoric elements of a lead compound. For torvanol A, understanding the significance of the C-4' sulfate ester is essential. Comparative studies using the desulfated analogue can help determine if the sulfate group is vital for target binding, for instance, in its antiviral activity against Herpes Simplex Virus Type 1, or if it primarily serves to increase water solubility and influence pharmacokinetic properties. researchgate.net

The synthesis of the core non-sulfated isoflavonoid, which can be referred to as desulfo-torvanol A, allows for the exploration of alternative derivatization strategies. Once the hydroxyl group is unmasked, it can be subjected to various chemical modifications, such as alkylation, acylation, or glycosylation. The resulting analogues provide a broader library of compounds for biological screening, potentially leading to the discovery of derivatives with enhanced potency, selectivity, or improved metabolic stability.

A plausible, though not yet documented, synthetic route to obtain desulfo-torvanol A and its derivatives would likely begin with the protection of the other hydroxyl groups on the isoflavonoid backbone. This would be followed by a targeted desulfation step. Given the stability of aryl sulfate esters, this could be achieved under specific hydrolytic conditions or through reductive cleavage.

Once the key intermediate, desulfo-torvanol A, is obtained, it serves as a platform for generating a variety of non-sulfate derivatives for comparative analysis. The following table illustrates a hypothetical series of such derivatives and the rationale for their synthesis.

| Compound Name | Structure | Rationale for Synthesis |

| Desulfo-torvanol A | Torvanol A structure with -OH at C-4' instead of -OSO₃H | To serve as the primary negative control in biological assays to directly assess the functional importance of the sulfate group. |

| 4'-O-Methyl-torvanol A | Torvanol A structure with -OCH₃ at C-4' | To evaluate the effect of replacing the acidic, hydrophilic sulfate with a neutral, more lipophilic methoxy (B1213986) group on cell permeability and target interaction. |

| 4'-O-Acetyl-torvanol A | Torvanol A structure with -OCOCH₃ at C-4' | To investigate the impact of a sterically larger, non-ionizable ester group on biological activity and to potentially create a prodrug that might be hydrolyzed in vivo. |

| 4'-Deoxy-torvanol A | Torvanol A structure with -H at C-4' | To determine if any form of oxygenation at the 4'-position is necessary for the observed biological effects. |

The synthesis and subsequent biological evaluation of these non-sulfate derivatives are indispensable for a comprehensive understanding of torvanol A's therapeutic potential. The data gathered from these comparative studies would provide invaluable insights into the structural requirements for its activity and guide the rational design of future, potentially superior, analogues.

Molecular Mechanisms and Cellular Interactions of Torvanol a Hydrogen Sulfate

In Vitro Antiviral Activity and Molecular Targets

Torvanol A hydrogen sulfate (B86663), a sulfated isoflavonoid (B1168493) isolated from the fruits of Solanum torvum, has demonstrated notable antiviral properties in laboratory settings. researchgate.net Its activity against various viruses is a subject of ongoing research, with a particular focus on its interactions with viral components and its potential to disrupt the viral life cycle.

Interactions with Herpes Simplex Virus Type 1 (HSV-1) Components

Torvanol A has exhibited significant antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). researchgate.net Research indicates that it inhibits the expression of HSV-1, with an IC50 value of 9.6 µg/mL. researchgate.net The mechanism of action is thought to involve interactions with glycosides in the viral capsules. researchgate.net

Initial attachment of HSV-1 to host cells is a critical step for infection, often mediated by the interaction of viral glycoproteins, such as glycoprotein (B1211001) C (gC) and glycoprotein B (gB), with heparan sulfate proteoglycans on the cell surface. nih.govmdpi.com While the precise interactions of Torvanol A with specific HSV-1 glycoproteins are still under investigation, its sulfated nature suggests a potential to interfere with these binding processes. Sulfated molecules can mimic the structure of heparan sulfate, potentially competing for binding sites on the viral glycoproteins and thereby inhibiting viral attachment to host cells. nih.gov

It has been shown that the entry of HSV-1 into host cells can be a pH-dependent process, and virion gC plays a role in facilitating entry via a low-pH endocytic pathway. frontiersin.org The ability of Torvanol A to disrupt this process is an area for further investigation.

Molecular Docking and Binding Analysis with Viral Proteases (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. nih.gov In silico molecular docking studies have been conducted to evaluate the potential of various natural compounds, including those from Solanum torvum, to inhibit this enzyme. opencovidjournal.com

While specific docking studies for Torvanol A hydrogen sulfate with the SARS-CoV-2 main protease are not extensively detailed in the provided results, the broader class of flavonoids and their glycosylated forms have shown promise as inhibitors. plos.org These studies reveal that flavonoids can form strong interactions with the active site of the protease. plos.org For instance, in a study of PubChem compounds from Solanum torvum, various phytochemicals showed good docking scores and interactions with the SARS-CoV-2 Mpro. opencovidjournal.com

A separate in silico study focusing on phenolic acid derivatives demonstrated that compounds like chlorogenic acid and rosmarinic acid could form multiple hydrogen bonds with key amino acid residues in the active site of the SARS-CoV-2 main protease, suggesting a strong and stable binding. frontiersin.org Given that Torvanol A is an isoflavonoid, a subclass of flavonoids, it is plausible that it could also interact with and inhibit viral proteases. The sulfate group in this compound could potentially form additional interactions within the binding pocket of the protease, enhancing its inhibitory activity.

| Compound | Viral Target | Key Findings |

| Torvanol A | Herpes Simplex Virus Type 1 (HSV-1) | Inhibited HSV-1 expression with an IC50 of 9.6 µg/mL. researchgate.net |

| Solanum torvum Compounds | SARS-CoV-2 Main Protease (Mpro) | Showed good docking scores and protein-ligand interactions in silico. opencovidjournal.com |

| Glycosylated Flavonoids | SARS-CoV-2 Main Protease (Mpro) | Demonstrated potential as good inhibitors in molecular docking studies. plos.org |

Elucidation of Broad-Spectrum Antiviral Mechanisms

The antiviral activity of Torvanol A may extend beyond a single type of virus, suggesting a broad-spectrum mechanism. researchgate.nettandfonline.com Such mechanisms often target common features of different viruses or host cell processes that are essential for viral replication. mdpi.comnih.gov

One potential broad-spectrum mechanism is the inhibition of viral entry. nih.gov Many enveloped viruses rely on the fusion of their envelope with the host cell membrane to release their genetic material into the cell. nih.gov Compounds that interfere with this fusion process can be effective against a wide range of viruses. nih.gov The ability of sulfated compounds to interact with viral glycoproteins, as discussed for HSV-1, could be a general mechanism applicable to other viruses that utilize similar attachment factors.

Another possible mechanism is the targeting of viral proteases. nih.gov Many viruses produce polyproteins that must be cleaved by proteases into functional proteins. nih.gov Inhibiting these proteases can halt viral replication. nih.gov The potential of flavonoids to inhibit the SARS-CoV-2 main protease suggests that Torvanol A could have similar effects on the proteases of other viruses.

Investigation of Receptor Binding and Enzyme Inhibition Profiles (in vitro systems)

The antiviral activity of this compound is intrinsically linked to its ability to bind to specific molecular targets, including viral receptors and enzymes. In vitro studies have begun to shed light on these interactions. The compound's inhibitory concentration (IC50) against HSV-1 has been determined to be 9.6 µg/ml, indicating potent antiviral activity. researchgate.netopencovidjournal.com This inhibition is thought to be related to the interaction of the glycosidic part of the molecule with the viral capsules. researchgate.net

While direct enzymatic inhibition data for this compound is limited in the provided search results, the broader class of flavonoids has been shown to inhibit various enzymes. tandfonline.com For instance, flavonoids can inhibit xanthine (B1682287) oxidase. kaust.edu.sa Furthermore, molecular docking studies suggest that flavonoids can act as inhibitors of the SARS-CoV-2 main protease. plos.org

Modulatory Effects on Intracellular Signaling Pathways (Cellular Level)

The biological activities of natural compounds are often mediated through their effects on intracellular signaling pathways. nih.gov While specific studies on the direct effects of this compound on signaling pathways are not detailed, the known activities of flavonoids and sulfated molecules provide some insights.

Flavonoids are known to modulate various signaling pathways, which can contribute to their antiviral and antioxidant effects. tandfonline.com For example, some flavonoids can inhibit the NF-κB signaling pathway, which is involved in inflammation and the cellular response to viral infections. mdpi-res.com

Hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule, is known to regulate numerous cellular processes, including the cell cycle, apoptosis, and oxidative stress. nih.gov It can also modulate the activity of various signaling pathways in the cardiovascular and nervous systems. nih.gov While Torvanol A is a hydrogen sulfate and not a direct H₂S donor, the presence of the sulfate group may influence its interactions with cellular components and signaling molecules.

Molecular Basis of Antioxidant Effects

Solanum torvum, the source of Torvanol A, is known to possess antioxidant properties, which are attributed to its rich phytochemical content, including flavonoids. tandfonline.comtandfonline.com The antioxidant effects of flavonoids are primarily due to their ability to scavenge free radicals and chelate metal ions. nih.gov

The molecular structure of flavonoids, with their multiple hydroxyl groups, allows them to donate hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage to cellular components. tandfonline.com The antioxidant capacity of flavonoids is also linked to their ability to inhibit enzymes that generate ROS and to enhance the activity of endogenous antioxidant enzymes. kaust.edu.sa

Structure Activity Relationship Sar Studies of Torvanol a Hydrogen Sulfate

Role of the Sulfate (B86663) Moiety in Molecular Recognition and Biological Activity

The presence of a sulfate group at the C-4 position of the isoflavonoid (B1168493) core is a defining characteristic of torvanol A and plays a pivotal role in its biological activity. researchgate.netscribd.com This sulfate moiety significantly influences the molecule's polarity and its ability to form ionic interactions with biological targets. For instance, the antiviral activity of torvanol A against Herpes Simplex Virus type 1 (HSV-1) is attributed in part to this sulfation. researchgate.netkaust.edu.sa

The negatively charged sulfate group can engage in electrostatic interactions with positively charged amino acid residues, such as arginine and lysine (B10760008), within the binding sites of target proteins. This interaction is a key aspect of molecular recognition, enabling a more specific and potent binding than what might be achieved by the non-sulfated isoflavonoid core alone. The increased water solubility conferred by the sulfate group also enhances the bioavailability of the compound, allowing it to reach its target sites more effectively. kaust.edu.sa

Research into sulfated flavonoids and other sulfated small molecules has shown that the sulfate group can mimic the function of sulfate groups in endogenous molecules like heparin, which is known for its anticoagulant properties. researchgate.net This suggests that the sulfate moiety of torvanol A could be crucial for its interaction with a range of proteins that recognize sulfated ligands.

Impact of Isoflavonoid Core Substitutions on Target Interactions

The isoflavonoid core of torvanol A, a type of phytoestrogen, provides the fundamental scaffold for its biological activity. Substitutions on this core structure can dramatically alter its binding affinity and selectivity for various protein targets. Torvanol A is specifically a 6-methoxyisoflavanol sulfate. scribd.com

The methoxy (B1213986) group at the C-6 position, for example, can influence the electronic properties and steric profile of the molecule, thereby affecting how it fits into a protein's binding pocket. The placement and nature of hydroxyl groups on the aromatic rings are also critical for forming hydrogen bonds, which are essential for stabilizing the ligand-protein complex.

Studies on related flavonoids have demonstrated that the pattern of hydroxylation and methoxylation on the isoflavonoid skeleton is a key determinant of their biological effects, including antioxidant, anti-inflammatory, and antiviral activities. tandfonline.comtandfonline.com Altering these substitutions can modulate the compound's activity, a principle that is fundamental to the design of new therapeutic agents based on the torvanol A scaffold.

**Table 1: Antiviral Activity of Compounds from *Solanum torvum***

| Compound | Type | Virus | IC50 (µg/mL) |

|---|---|---|---|

| Torvanol A | Isoflavonoid sulfate | Herpes Simplex Virus type 1 | 9.6 researchgate.net |

| Torvoside H | Steroidal glycoside | Herpes Simplex Virus type 1 | 23.2 researchgate.net |

| Acetal (B89532) derivative of Torvoside H | Acetal derivative | Herpes Simplex Virus type 1 | 17.4 researchgate.net |

Conformational Analysis and its Correlation with Molecular Activity

The three-dimensional shape, or conformation, of torvanol A hydrogen sulfate is intimately linked to its biological activity. The flexibility of the isoflavonoid core allows the molecule to adopt various conformations, and the most stable or biologically active conformation is the one that best fits the binding site of its target protein.

Computational modeling and molecular docking studies are employed to predict the preferred conformations of torvanol A when interacting with specific biological targets. For example, in a study investigating potential inhibitors of the SARS-CoV-2 main protease, torvanol A was docked into the enzyme's active site, revealing a specific binding pose with a notable binding energy. nih.govnih.gov The analysis of such complexes highlights the critical intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. nih.gov

The relative orientation of the different rings of the isoflavonoid structure and the positioning of the sulfate group are determined by the molecule's conformation. Even subtle changes in this conformation can significantly impact the strength and specificity of the interaction with a biological target, ultimately affecting the compound's efficacy.

Ligand-Based and Structure-Based Design Principles for Activity Modulation

The knowledge gained from SAR studies of this compound provides a foundation for the rational design of new and more potent analogs. Both ligand-based and structure-based design approaches are valuable in this endeavor.

Ligand-based design focuses on the features of known active molecules like torvanol A. By identifying the key pharmacophore elements—the essential structural features responsible for biological activity, such as the sulfate group and specific substitutions on the isoflavonoid core—new compounds can be designed that retain these critical features while potentially having improved properties.

Structure-based design , on the other hand, utilizes the three-dimensional structure of the target protein. When the structure of the protein is known, often through techniques like X-ray crystallography or cryo-electron microscopy, computational docking can be used to design molecules that fit precisely into the binding site. This approach allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, to enhance binding affinity and selectivity. The development of inhibitors for the SARS-CoV-2 main protease is a prime example where structure-based design has been employed to screen and identify potential antiviral compounds, including natural products like torvanol A. nih.govnih.gov

By combining these design principles, medicinal chemists can systematically modify the structure of torvanol A to create new derivatives with enhanced activity, improved selectivity, and better pharmacokinetic profiles.

Advanced Analytical Methodologies for Torvanol a Hydrogen Sulfate in Research Settings

Quantitative Analysis in Complex Research Matrices (e.g., Cell Culture Media, in vitro Assay Samples)

The quantification of torvanol A hydrogen sulfate (B86663) in complex research matrices, such as cell culture media or samples from in vitro assays, is crucial for understanding its biological activity and mechanism of action. These matrices are inherently complex, containing a multitude of components like salts, amino acids, vitamins, and proteins that can interfere with analysis. sciex.comhoriba.com Therefore, robust and sensitive methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high selectivity and sensitivity. nih.gov

Methodologies developed for other isoflavonoid (B1168493) sulfates in biological fluids provide a strong framework for torvanol A hydrogen sulfate analysis. nih.govnih.gov A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial and critical step is the extraction of the analyte from the complex matrix. Solid-phase extraction (SPE) is a commonly employed technique for cleaning up and concentrating isoflavonoids and their conjugates from aqueous samples. nih.govresearchgate.net An automated 96-well SPE format can be utilized for high-throughput analysis, which is particularly beneficial for large-scale cell-based screening studies. nih.gov For sulfated metabolites, it is often necessary to include an enzymatic hydrolysis step using a sulfatase to cleave the sulfate group, allowing for quantification of the aglycone. However, for the direct quantification of this compound, this step would be omitted.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used for the separation of isoflavonoids and their metabolites. nih.govresearchgate.net A C18 column is a common choice, providing good separation of these moderately polar compounds. frontiersin.org Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid like formic acid to improve peak shape and ionization efficiency, is standard practice. frontiersin.orgnih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS), particularly in the multiple reaction monitoring (MRM) mode, provides the necessary selectivity and sensitivity for quantification in complex matrices. nih.govebm-journal.org The analysis is typically performed using an electrospray ionization (ESI) source in negative ion mode, as the sulfate group is readily deprotonated. frontiersin.orgebm-journal.org Specific precursor-to-product ion transitions for this compound would be determined by direct infusion of a standard into the mass spectrometer. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.

Table 1: Illustrative LC-MS/MS Parameters for Quantitative Analysis of this compound

| Parameter | Example Condition |

| LC System | UHPLC |

| Column | Reversed-phase C18, sub-2 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z of deprotonated this compound |

| Product Ion (Q3) | Specific fragment ions of this compound |

Metabolite Profiling in Non-Human Biological Systems (e.g., Plant Extracts)

Metabolite profiling, or metabolomics, aims to comprehensively identify and quantify the suite of small molecules in a biological system. nih.gov For this compound, this is particularly relevant for studying its biosynthesis, distribution, and ecological role within its source, Solanum torvum, and other non-human biological systems. frontiersin.orgresearchgate.nettandfonline.comphytojournal.com LC-MS is the primary analytical platform for untargeted and targeted metabolite profiling of plant extracts due to its sensitivity and broad coverage of chemically diverse compounds. nih.govresearchgate.netmdpi.com

Phytochemical analysis of Solanum torvum fruits has confirmed the presence of a variety of compounds, including flavonoids, alkaloids, saponins (B1172615), and steroidal glycosides, alongside torvanol A. phytojournal.comresearchgate.netijper.org Metabolomic studies can reveal the co-occurrence of these compounds and how their profiles change in response to genetic or environmental factors. nih.gov

A general workflow for metabolite profiling of this compound in plant extracts includes:

Extraction: A solvent extraction, typically with methanol (B129727) or an ethanol-water mixture, is used to extract a broad range of metabolites from the ground plant material. phytojournal.comresearchgate.net

LC-MS Analysis: The extract is analyzed using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled to UHPLC. nih.gov HRMS provides accurate mass measurements, which are crucial for the putative identification of unknown compounds by elemental composition determination.

Data Processing and Analysis: The complex datasets generated are processed using specialized software to perform peak picking, alignment, and normalization. Statistical analysis is then used to identify significant differences in metabolite levels between sample groups. The identification of this compound and its potential metabolites would be confirmed by comparing their retention times and mass spectra with authentic standards or with data from spectral libraries and databases.

Table 2: Key Metabolites Identified in Solanum torvum Extracts

| Compound Class | Specific Examples | Reference |

| Isoflavonoid Sulfates | This compound | researchgate.nettandfonline.com |

| Steroidal Glycosides | Torvoside A, Torvoside H | researchgate.net |

| Flavonoids | Quercetin (B1663063), Kaempferol glycosides | ijper.orgresearchgate.net |

| Phenolic Acids | Caffeic acid, Ferulic acid | researchgate.net |

| Alkaloids | Solasodine | japsonline.com |

Chromatographic-Mass Spectrometric (LC-MS) Methods for Purity and Degradation Studies

Ensuring the purity of a chemical standard is fundamental for its use in any quantitative or biological assay. LC-MS is an indispensable tool for assessing the purity of this compound and for identifying potential degradation products. frontiersin.org The high resolving power of modern HPLC and UHPLC columns can separate the main compound from closely related impurities. researchgate.net

For purity analysis, a high-resolution mass spectrometer is often preferred as it can detect and help identify unexpected impurities. The methodology is similar to that used for quantitative analysis but with a focus on detecting all ionizable species in the sample. A photodiode array (PDA) detector can be used in series with the mass spectrometer to provide information on the UV-Vis absorption of the compound and its impurities, which can aid in their characterization.

Degradation studies involve subjecting a solution of this compound to various stress conditions (e.g., acid, base, heat, light) and monitoring the formation of degradation products over time using LC-MS. The structures of the major degradation products can be elucidated using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which provide structural clues. The ability of LC-MS to detect thermally labile conjugates like sulfate esters makes it superior to methods that require high temperatures. ebm-journal.org

Stability Studies of this compound in Various Research Solvents and Conditions

The stability of a compound in the solvents used for storage and in experimental assays is a critical parameter that can significantly impact the reliability and reproducibility of research findings. Stability studies for this compound should be conducted in commonly used research solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, and aqueous buffers. acs.orgacs.orgmdpi.com

A typical stability study involves preparing a stock solution of this compound in the solvent of interest and storing it under defined conditions (e.g., room temperature, 4°C, -20°C). Aliquots are taken at various time points (e.g., 0, 24, 48 hours, 1 week) and analyzed by a stability-indicating LC-MS method, as described in the previous section. The concentration of the parent compound is monitored over time to determine its rate of degradation.

Studies on other sulfated flavonoids have shown that they can be susceptible to degradation. For instance, the stability of quercetin-3-sulfate was tested in 80% methanol, and it was found to be stable at room temperature for up to 48 hours. frontiersin.org However, the stability of any given compound is unique and must be empirically determined. Interactions with the solvent can also affect stability; for example, the interaction between methanol and the isoflavone (B191592) daidzein (B1669772) has been studied at a molecular level. acs.org

Theoretical and Computational Chemistry of Torvanol a Hydrogen Sulfate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like torvanol A hydrogen sulfate (B86663). rsc.org Such calculations can illuminate the molecule's electronic landscape, which is crucial for understanding its stability, reactivity, and spectroscopic properties. rsc.orgacs.org

Electronic Structure: The introduction of a hydrogen sulfate group significantly alters the electronic distribution of the parent isoflavonoid (B1168493), Torvanol A. This group is highly electronegative and introduces a negative charge, which can delocalize across the sulfate moiety and influence the aromatic rings of the isoflavonoid core. patsnap.com DFT calculations could map the electrostatic potential surface, highlighting electron-rich and electron-deficient regions. It is anticipated that the sulfate group would be a region of high electron density, making it a potential site for electrostatic interactions. udel.edu

Reactivity: The electronic structure directly dictates the molecule's reactivity. Quantum chemical methods can calculate reactivity descriptors such as frontier molecular orbitals (HOMO and LUMO), which indicate the molecule's susceptibility to electrophilic and nucleophilic attack. For torvanol A hydrogen sulfate, the sulfate group would likely lower the energy of the LUMO, potentially making the molecule more reactive towards electron-donating species. A quantitative structure-activity relationship (QSAR) model developed for the reaction of sulfate radicals with aromatic compounds found that electron density is the most influential descriptor, a parameter that can be precisely calculated using quantum methods. mdpi.com

Illustrative Data Table: Predicted Quantum Chemical Properties of this compound This table presents hypothetical data that would be the target of quantum chemical calculations.

| Parameter | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.8 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | ~8.5 D | High value suggests significant polarity. |

| Electrostatic Potential | Negative potential localized on the sulfate group. | Predicts sites for hydrogen bonding and electrostatic interactions. |

Molecular Docking and Molecular Dynamics Simulations of Target Interactions

To understand the biological activity of this compound, such as its reported antiviral properties, it is essential to study its interactions with protein targets. mdpi.comopencovidjournal.com Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose. nih.govnih.gov

Molecular Docking: Docking studies predict the preferred binding orientation of a ligand within a protein's active site. For this compound, docking could be used to screen potential protein targets and generate initial binding poses. For instance, a study on compounds from Solanum torvum showed Torvanol A had a binding energy of -7.5 kcal/mol with the SARS-CoV-2 main protease. nih.gov The addition of the sulfate group would likely alter these interactions, potentially forming strong electrostatic or hydrogen bonds with positively charged residues like arginine or lysine (B10760008) in a binding pocket. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the ligand-protein complex, assessing its stability and the nature of the interactions over time. researchgate.net MD simulations are crucial for sulfated molecules, as the flexibility of the sulfate group and its interactions with water and ions are key to its binding mechanism. acs.orgbiorxiv.org Simulations could reveal how the sulfate group orients itself to maximize electrostatic interactions and whether it displaces water molecules from the binding site, contributing to the binding free energy. nih.gov Studies on other sulfated natural products, like saponins (B1172615) and glycans, have successfully used MD to elucidate their binding modes and interaction mechanisms. nih.govmdpi.com

Illustrative Data Table: Simulated Interaction Analysis with a Target Protein This table illustrates the type of results obtained from MD simulations.

| Interaction Type | Key Residues Involved | Average Distance (Å) | Stability (% of Simulation Time) |

|---|---|---|---|

| Hydrogen Bond | Sulfate O with Arg188 | 2.8 | 85% |

| Hydrogen Bond | Sulfate O with Lys137 | 3.1 | 62% |

| Electrostatic | Sulfate Group with Arg188 | 3.5 | 90% |

| Hydrophobic | Isoflavonoid Core with Phe140 | 3.8 | 75% |

| π-π Stacking | Aromatic Ring with Tyr54 | 4.5 | 40% |

In Silico Prediction of Molecular Properties Relevant to Biological Activity

Computational tools can predict a range of physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) that are critical for a molecule's potential as a therapeutic agent. bonviewpress.com For this compound, these predictions can guide further experimental work.

An in silico study of various compounds from Solanum torvum reported predicted properties for the parent compound, Torvanol A. opencovidjournal.com The addition of a sulfate group would be expected to significantly change these properties. Sulfation generally increases a molecule's hydrophilicity, which can decrease its ability to cross cell membranes but may improve its solubility and retention in the body. researchgate.net

Data Table: Comparison of Predicted Properties for Torvanol A and its Hydrogen Sulfate Data for Torvanol A is from published research opencovidjournal.com; data for the hydrogen sulfate form is a theoretical prediction based on the known effects of sulfation.

| Property | Torvanol A (C₂₀H₂₀O₁₀S) opencovidjournal.com | This compound (Theoretical) | Impact of Sulfation |

|---|---|---|---|

| LogP (Lipophilicity) | 0.513 | < 0 | Decreased lipophilicity |

| H-bond Acceptors | 10 | 11-12 | Increased H-bonding capacity |

| H-bond Donors | 3 | 4 | Increased H-bonding capacity |

| Topological Polar Surface Area (TPSA) | 152.6 Ų | > 160 Ų | Increased polarity |

| Aqueous Solubility | Moderate | High | Increased solubility |

These in silico predictions suggest that while this compound may have improved solubility, its increased polarity might present challenges for bioavailability, a common consideration for sulfated drug candidates. nih.gov

Advanced Machine Learning Applications for Structure-Property Relationships

Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models are increasingly used to predict the biological activity or properties of molecules from their structural features. acs.orgblogspot.com These data-driven approaches can screen large virtual libraries and identify promising candidates. mdpi.com

For a molecule like this compound, an ML-QSAR model could be developed to predict its activity against a specific target, such as a viral enzyme. This would typically involve:

Data Collection: Gathering a dataset of diverse sulfated and non-sulfated isoflavonoids with known activities.

Descriptor Calculation: Computing a large number of molecular descriptors (e.g., electronic, topological, steric) for each molecule. mdpi.com

Model Training: Using ML algorithms (e.g., Random Forests, Support Vector Machines, Deep Neural Networks) to build a predictive model that correlates the descriptors with the observed activity. mdpi.comresearchgate.net

While a specific ML model for this compound has not been published, the methodology is well-established. For example, QSAR models have been successfully built to predict the rate constants of reactions involving sulfate radicals and to predict the activity of compounds against various biological targets. mdpi.com Such a model could help in designing new derivatives of torvanol A with potentially enhanced activity by suggesting modifications that are predicted to improve binding or other desired properties.

Computational Analysis of Hydrogen Bonding and Sulfate Group Interactions

The sulfate group is a potent hydrogen bond acceptor and can engage in strong electrostatic interactions, which are fundamental to the biological function of many sulfated molecules. patsnap.comfrontiersin.org Computational analysis is essential to dissect these interactions at an atomic level.

Hydrogen Bonding: The oxygen atoms of the sulfate group in this compound can act as strong hydrogen bond acceptors. nih.gov Theoretical studies can quantify the strength of these bonds with donor groups on a protein target, such as the amide hydrogens of the backbone or the side chains of residues like arginine, lysine, and asparagine. nih.govplos.org The geometry of these hydrogen bonds is also critical; for example, bidentate interactions, where two hydrogen bonds form between the sulfate group and a single arginine residue, are particularly strong and have been shown to be crucial for the binding of other phosphorylated and sulfated molecules. nih.gov

Sulfate Group Interactions: Beyond hydrogen bonding, the negatively charged sulfate group dominates the long-range electrostatic interactions. nih.gov Computational studies on other sulfated ligands have shown that these electrostatic interactions can guide the ligand into the binding pocket and play a role in controlling the conformation of the protein itself. nih.govrsc.org The interaction of the sulfate group with positively charged amino acids is a recurring theme in the molecular recognition of sulfated natural products. frontiersin.org Analysis of these interactions for this compound would be key to understanding its mechanism of action and for designing analogues with tuned binding affinities. nih.govkubinyi.de

Future Research Directions and Emerging Paradigms for Sulfated Isoflavonoids

Development of Chemoenzymatic Strategies for Biosynthetic Mimicry

Future research is poised to pivot towards chemoenzymatic strategies that combine the precision of enzymatic reactions with the scalability of chemical synthesis. This approach offers a more efficient and sustainable alternative for producing torvanol A hydrogen sulfate (B86663) and its analogs.

Key emerging strategies include:

Utilizing PAPS-Independent Sulfotransferases: The high cost and instability of the natural sulfate donor, PAPS, make its use in large-scale synthesis impractical. nih.gov A promising alternative lies in the use of PAPS-independent bacterial aryl sulfotransferases, such as the one from Desulfitobacterium hafniense. nih.govresearchgate.net These enzymes can use more stable and accessible sulfate donors, like p-nitrophenyl sulfate (p-NPS), to sulfate flavonoid precursors. nih.gov Future work will likely focus on identifying or engineering sulfotransferases with high specificity towards the torvanol A precursor, enabling precise sulfation at the C-4 position. researchgate.net

Flow Chemistry Integration: Continuous flow chemistry can be integrated with enzymatic reactors. This allows for precise control over reaction conditions, rapid optimization, and easier scalability. A flow-based system could be designed where a chemically synthesized precursor to torvanol A is passed through a reactor containing an immobilized sulfotransferase, leading to a continuous output of the final sulfated product. mdpi.com

Modular Synthesis: A modular chemoenzymatic approach, as demonstrated in the synthesis of other complex sulfated molecules like heparan sulfate, could be adapted. nih.gov This would involve the chemical synthesis of a core isoflavonoid (B1168493) structure, followed by enzymatic extension and modification, culminating in the specific sulfation to yield torvanol A hydrogen sulfate.

Exploration of Novel Molecular Targets Beyond Antiviral Research

Research to date has primarily highlighted the antiviral activity of this compound, specifically against Herpes Simplex Virus type 1 (HSV-1), with a reported IC50 value of 9.6 µg/ml. nih.govresearchgate.net The mechanism is thought to involve interactions with viral glycoproteins or inhibition of viral entry. researchgate.netjapsonline.com However, the therapeutic potential of this compound class likely extends beyond virology. The isoflavonoid scaffold itself is known to interact with a multitude of biological targets, and the addition of a sulfate group can significantly alter a molecule's pharmacological profile, often enhancing water solubility and modifying its binding properties. researchgate.net

Future investigations should explore a broader range of molecular targets:

Neurological Pathways: Studies on "torvanol A" have suggested potential antidepressant, anxiolytic, and adaptogenic activities. researchgate.netnih.gov These effects may be linked to the modulation of neurotransmitter systems, including noradrenergic, dopaminergic, serotonergic, and GABAergic pathways. nih.gov Future research should confirm these activities for the hydrogen sulfate form and pinpoint the specific receptors or enzymes involved.

Enzyme Inhibition: The sulfated nature of torvanol A makes it a candidate for inhibiting enzymes with positively charged active sites. For instance, sulfated flavonoids have shown potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target in diabetes and obesity research. researchgate.net Screening this compound against a panel of enzymes, such as kinases, phosphatases, and proteases, could reveal novel therapeutic applications.

Anti-inflammatory and Cardioprotective Effects: Flavonoids, in general, are known for their anti-inflammatory and cardioprotective effects. tandfonline.comtandfonline.com The extracts of Solanum torvum have been reported to possess these properties. tandfonline.com It is crucial to investigate whether this compound contributes to these activities and to identify its molecular targets within inflammatory and cardiovascular signaling cascades.

Integration of High-Throughput Screening and Computational Methods for Analog Discovery

Discovering new analogs of this compound with improved activity or novel therapeutic uses can be accelerated by modern drug discovery techniques.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. axxam.complos.org While HTS has not yet been extensively applied to torvanol A, future strategies could involve developing a robust assay for its known antiviral activity or a newly identified target. axxam.com This assay could then be used to screen libraries of related natural products or synthetic compounds to identify new active scaffolds. plos.orggenethon.com The challenge lies in creating assays that can distinguish true biological activity from false positives. axxam.com

Computational Methods: In silico approaches are invaluable for prioritizing candidates and understanding structure-activity relationships. nih.gov

Virtual Screening and Docking: As demonstrated in a study where torvanol A was docked against the main protease of SARS-CoV-2, computational models can predict the binding of ligands to protein targets. opencovidjournal.comopencovidjournal.comresearchgate.net This approach can be used to virtually screen large compound libraries for molecules that are likely to bind to the HSV-1 proteins or other identified targets of torvanol A.

Pharmacophore Modeling: A pharmacophore model can be built based on the known structural features of this compound that are essential for its activity. This model then serves as a 3D query to search for other molecules that share the same essential features. github.io

Analog Discovery: Computational tools can be used to suggest modifications to the torvanol A structure that might enhance its activity or alter its specificity. digilent.comdigilent.com This aids in the rational design of new analogs for chemical synthesis and subsequent biological testing.

Investigation of this compound's Role in Plant Physiology

While the pharmacological activities of sulfated flavonoids are a major focus, their endogenous role within the plant is not yet fully understood. nih.gov In Solanum torvum, this compound is likely a key component of the plant's defense system. researchgate.nettandfonline.com

Future research should aim to elucidate its precise physiological functions:

Plant Defense: Isoflavonoids are well-known phytoalexins, compounds produced by plants to defend against pathogens like fungi and bacteria, as well as insect herbivores. nih.govresearchgate.netmdpi.com The sulfation of torvanol A may enhance its solubility and stability in the plant tissues or alter its defensive properties. Studies could involve challenging S. torvum with various pathogens and observing the corresponding changes in this compound levels.

Growth Regulation: Some sulfated flavonoids are believed to play a role in regulating plant growth by influencing auxin transport. nih.gov For example, quercetin (B1663063) 3-sulphate has been shown to counteract the inhibitory effect of quercetin on auxin efflux, thereby stimulating transport. nih.gov It would be valuable to investigate whether this compound has a similar regulatory role in S. torvum.

Environmental Stress Response: The production of secondary metabolites, including flavonoids, is often upregulated in response to abiotic stresses such as UV radiation or nutrient deficiency. nih.gov Research into how environmental conditions affect the biosynthesis of this compound could provide insights into its function in helping the plant adapt to its environment.

常见问题

Q. What are the natural sources and extraction protocols for isolating torvanol A hydrogen sulfate?

this compound is primarily isolated from the fruits of Solanum torvum (devil’s fig). The extraction involves methanol-based solvent systems followed by chromatographic purification (e.g., column chromatography). Key steps include:

- Solvent selection : Methanol is preferred for polar compound extraction due to its ability to dissolve isoflavonoids .

- Purification : Fractionation using reverse-phase chromatography to isolate the sulfated isoflavonoid fraction.

- Characterization : Amorphous powder properties (mp > 300°C, [α]D²⁹ = −50º) confirm purity .

Q. How is the molecular structure of this compound elucidated?

Structural identification employs:

- Mass spectrometry (MS) : To determine molecular weight (C₂₀H₁₉O₁₀S⁻, 451.43 g/mol) .

- Nuclear Magnetic Resonance (NMR) : For elucidating the isoflavonoid backbone and sulfate group position .

- X-ray diffraction : Limited due to amorphous nature but used in related sulfated compounds for crystallographic analysis .

Q. What in vitro biological activities are documented for this compound?

- Antiviral activity : Against HSV-1, with IC₅₀ values determined via colorimetric assays (e.g., MTT), using Acyclovir as a reference compound .

- Anti-inflammatory potential : Observed in plant-derived sulfated isoflavonoids, though specific data for this compound requires further validation .

Advanced Research Questions

Q. What experimental designs are optimal for studying the antiviral mechanism of this compound?

- Cell-based assays : Use HSV-1-infected Vero cells to measure viral replication inhibition (e.g., plaque reduction assays) .

- Mechanistic studies :

- Time-of-addition assays : Determine whether the compound inhibits viral entry, replication, or assembly.

- Proteomic analysis : Identify host-viral protein interactions disrupted by the compound .

Q. How do structural modifications of this compound influence its pharmacokinetic profile?

- Sulfate group role : The hydrogen sulfate moiety enhances solubility and bioavailability compared to non-sulfated analogs.

- Metabolic stability : Assess via liver microsome assays to evaluate susceptibility to sulfatase enzymes .